molecular formula C16H9BrN2O5 B11103123 2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 328272-56-6

2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11103123
CAS No.: 328272-56-6
M. Wt: 389.16 g/mol
InChI Key: MXDSDGNEJIPXTK-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a bromophenyl group, a nitro group, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoindole Dione Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Nitro Group: Nitration of the isoindole dione core using concentrated nitric acid and sulfuric acid.

    Attachment of the Bromophenyl Group: This step involves the Friedel-Crafts acylation of the nitrated isoindole dione with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final product is obtained by reacting the intermediate with ethyl oxalyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly those targeting cancer or inflammatory diseases.

    Materials Science: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: Employed in studying cellular mechanisms and pathways due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The bromophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-[2-(4-fluorophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione
  • 2-[2-(4-methylphenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Uniqueness

The presence of the bromine atom in 2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming halogen bonds. These characteristics can be exploited in designing compounds with specific biological activities or material properties.

Properties

CAS No.

328272-56-6

Molecular Formula

C16H9BrN2O5

Molecular Weight

389.16 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H9BrN2O5/c17-10-3-1-9(2-4-10)14(20)8-18-15(21)12-6-5-11(19(23)24)7-13(12)16(18)22/h1-7H,8H2

InChI Key

MXDSDGNEJIPXTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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